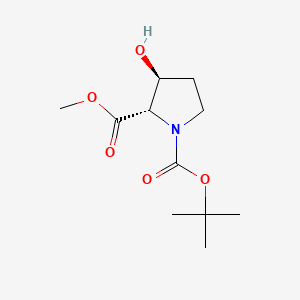
1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate
Descripción general
Descripción
1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate, also known as 1-TBMP, is an organic compound belonging to the pyrrolidine family. It is a colorless solid that is insoluble in water, but soluble in organic solvents. 1-TBMP has been widely studied due to its potential applications in the fields of chemistry, pharmaceuticals, and biotechnology.
Aplicaciones Científicas De Investigación
Synthesis and Chiral Applications
- This compound has been utilized as a chiral auxiliary in various syntheses, such as in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid. It's effective in achieving high enantiomer ratios and diastereoselectivities in chemical transformations, comparing favorably with other chiral auxiliaries (Studer, Hintermann, & Seebach, 1995).
Mechanism Insights and Novel Applications
- The mechanism of tert-butyloxycarbonyl (Boc) group migration in certain derivatives of this compound has been explored, revealing an interesting nine-membered cyclic transition state. This understanding opens doors for novel applications in chemical syntheses (Xue & Silverman, 2010).
Large-Scale Preparation
- A method for large-scale preparation of related compounds from L-aspartic acid has been developed. This demonstrates the scalability of processes involving these compounds, making them relevant for industrial applications (Yoshida et al., 1996).
Medicinal Chemistry Applications
- Derivatives of 1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate are utilized in medicinal chemistry, such as in the synthesis of dipeptidyl peptidase IV inhibitors. Their transformation into various useful intermediates further underscores their versatility in pharmaceutical development (Singh & Umemoto, 2011).
Chemoenzymatic Synthesis
- The compound's derivatives have been used in chemoenzymatic synthesis, illustrating its utility in enantioselective processes. This highlights its potential in creating key intermediates for novel pharmaceutical compounds (Kamal et al., 2004).
NMR Tag for High-Molecular-Weight Systems
- The tert-butyl group of this compound's derivatives can serve as an effective NMR tag for high-molecular-weight systems, enabling measurements of submicromolar ligand binding affinities. This application is crucial for advancing research in protein studies and drug discovery (Chen et al., 2015).
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(13)8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSSZFBZFUSINI-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


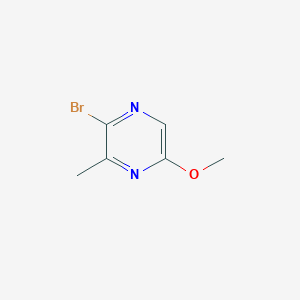
![2-Chlorobenzo[d]thiazole-5-carboxylic acid](/img/structure/B3034134.png)
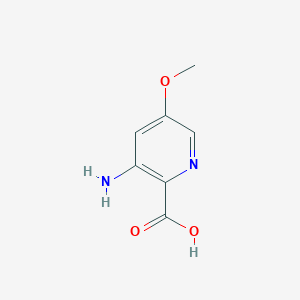
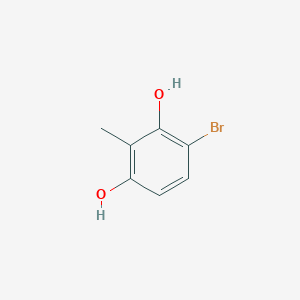
![[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate](/img/structure/B3034141.png)

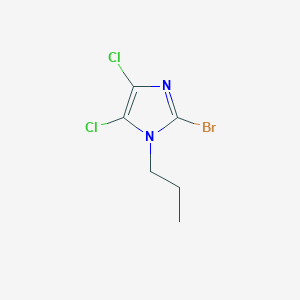

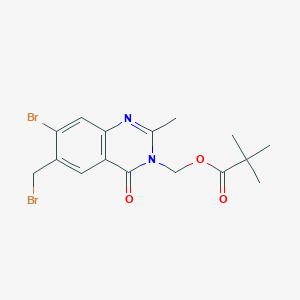

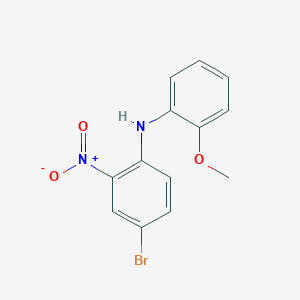

![(3E)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3034154.png)

